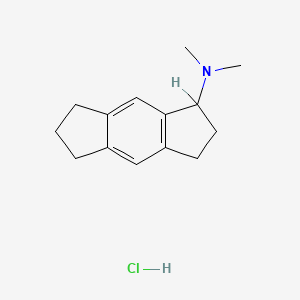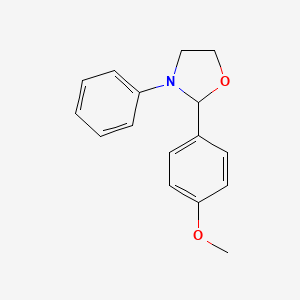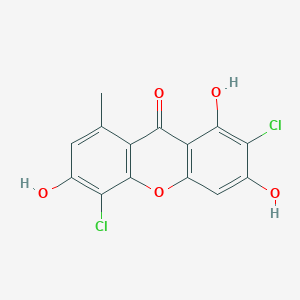
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by the presence of chlorine atoms at positions 2 and 5, hydroxyl groups at positions 1, 3, and 6, and a methyl group at position 8 on the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one typically involves the chlorination of 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or reduce the xanthone core.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated xanthones.
Substitution: Formation of substituted xanthone derivatives.
Scientific Research Applications
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one: Lacks chlorine atoms, making it less reactive in substitution reactions.
2,7-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one: Chlorine atoms at different positions, leading to different reactivity and biological activities.
5,7-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one: Similar structure but different chlorine positions, affecting its chemical properties
Uniqueness
2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other xanthone derivatives .
Properties
CAS No. |
69987-54-8 |
|---|---|
Molecular Formula |
C14H8Cl2O5 |
Molecular Weight |
327.1 g/mol |
IUPAC Name |
2,5-dichloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H8Cl2O5/c1-4-2-5(17)11(16)14-8(4)12(19)9-7(21-14)3-6(18)10(15)13(9)20/h2-3,17-18,20H,1H3 |
InChI Key |
GKSZPGKBFDLXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


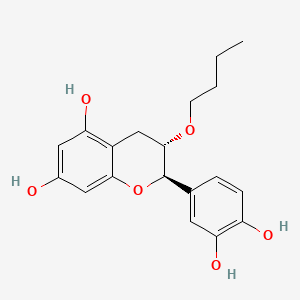

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
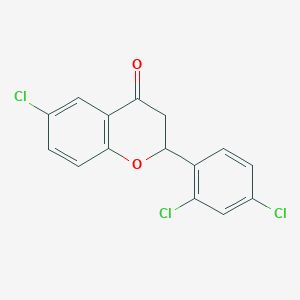
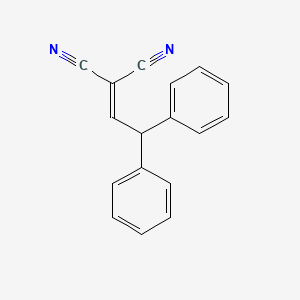
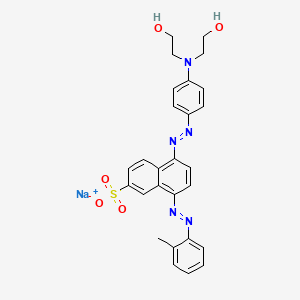
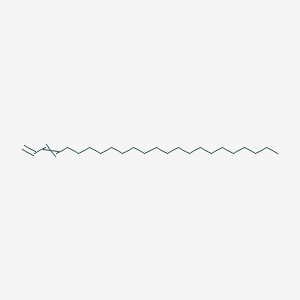
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)

